Flavidin Demonstrates Superior DPPH Radical Scavenging Potency Over Structurally Related Coelonin
In a direct head-to-head comparison of five stilbenoids isolated from Vanda coerulea, flavidin demonstrated superior DPPH radical scavenging potency relative to its close structural analog coelonin [1].
| Evidence Dimension | DPPH Radical Scavenging Activity |
|---|---|
| Target Compound Data | IC50 = 6.61 ± 1.07 µM |
| Comparator Or Baseline | Coelonin (IC50 = 8.47 ± 1.58 µM) |
| Quantified Difference | Flavidin is 1.28-fold more potent (lower IC50) than coelonin |
| Conditions | DPPH radical scavenging assay in vitro |
Why This Matters
The ~28% greater potency of flavidin over coelonin is directly relevant for experiments requiring precise antioxidant activity titration or when compound quantity is limited.
- [1] Simmler C, Antheaume C, Lobstein A. Table 1: Radical scavenging activities of stilbenoids 1–5 on DPPH and •OH radicals. PLoS ONE, 2010, 5(10):e13713. View Source
